(5E)-2-[4-(4-nitrophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one
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Description
(5E)-2-[4-(4-nitrophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as 4-nitrophenylpiperazine derivatives, have been reported to inhibit tyrosinase , an enzyme that plays a crucial role in melanin synthesis .
Mode of Action
It’s worth noting that similar compounds, such as 4-nitrophenylpiperazine derivatives, have been shown to inhibit tyrosinase . This inhibition could potentially occur through the compound binding to the active site of the enzyme, thereby preventing it from catalyzing its substrate.
Biochemical Pathways
The compound may affect the melanin synthesis pathway by inhibiting tyrosinase . Tyrosinase is a key enzyme in this pathway, catalyzing the conversion of tyrosine into l-dopa and o-quinone (dopaquinone), which are further oxidized into eumelanin and pheomelanin .
Biochemical Analysis
Biochemical Properties
The compound (5E)-5-benzylidene-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one has been found to interact with various enzymes and proteins. For instance, it has been suggested that it may act as a potential tyrosinase inhibitor . Tyrosinase is a key enzyme involved in the synthesis of melanin, a pigment responsible for the color of skin, eyes, and hair . The compound’s interaction with tyrosinase could potentially influence the pigmentation process .
Cellular Effects
Given its potential role as a tyrosinase inhibitor, it may influence cellular processes related to pigmentation
Molecular Mechanism
It has been suggested that it may exhibit mixed inhibition of the tyrosinase enzymatic reaction . This suggests that the compound may bind to both the enzyme and the enzyme-substrate complex, thereby inhibiting the enzyme’s activity .
Properties
IUPAC Name |
(5E)-5-benzylidene-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c25-19-18(14-15-4-2-1-3-5-15)28-20(21-19)23-12-10-22(11-13-23)16-6-8-17(9-7-16)24(26)27/h1-9,14H,10-13H2/b18-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAFYRIRINQPAC-NBVRZTHBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC(=O)C(=CC4=CC=CC=C4)S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC(=O)/C(=C\C4=CC=CC=C4)/S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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